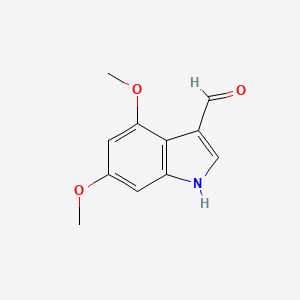

4,6-dimethoxy-1H-indole-3-carbaldehyde

Description

Significance of the Indole (B1671886) Scaffold in Organic Synthesis and Medicinal Chemistry

The indole scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged motif in the fields of organic synthesis and medicinal chemistry. nih.govnih.govnih.gov Its prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals underscores its fundamental importance. openmedicinalchemistryjournal.comderpharmachemica.com The indole nucleus is a key structural component in essential biomolecules such as the amino acid tryptophan and the neurotransmitter serotonin. nih.govpurkh.com

In medicinal chemistry, indole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antihypertensive properties. nih.govchula.ac.thbenthamscience.comindexcopernicus.com The versatility of the indole ring allows for substitutions at various positions, enabling the fine-tuning of its biological and chemical properties. This has led to the development of numerous indole-based drugs, such as the anticancer agents vincristine (B1662923) and vinblastine, the anti-inflammatory drug indomethacin, and the antihypertensive agent reserpine. nih.govnih.gov The ability of the indole framework to mimic peptide structures and interact with various enzymes and receptors makes it a fertile ground for the design of novel therapeutic agents. purkh.comchula.ac.th

The following table provides a summary of notable indole-based drugs and their therapeutic applications:

| Drug Name | Therapeutic Application |

| Vincristine | Anticancer nih.gov |

| Reserpine | Antihypertensive nih.govnih.gov |

| Amedalin | Antidepressant nih.gov |

| Indomethacin | Anti-inflammatory nih.gov |

| Sumatriptan | Antimigraine |

| Tadalafil | Erectile Dysfunction rsc.org |

| Osimertinib | Anticancer rsc.org |

Strategic Positioning of 4,6-Dimethoxy-1H-indole-3-carbaldehyde within Indole Derivative Research

Within the vast landscape of indole chemistry, this compound holds a strategic position as a versatile building block. The methoxy (B1213986) groups at the 4- and 6-positions of the indole ring significantly influence the electron density of the aromatic system, thereby modulating its reactivity and biological activity. These electron-donating groups can direct further electrophilic substitution reactions and can be key interaction points in biological targets.

The carbaldehyde group at the 3-position is a particularly useful functional handle for a wide array of chemical transformations. It can participate in condensation reactions, oxidations, reductions, and the formation of various heterocyclic rings. nih.govresearchgate.net This reactivity makes this compound a valuable precursor for the synthesis of more complex and potentially bioactive molecules. For instance, new heterocyclic compounds derived from 4,6-dimethoxy-1H-indole have been synthesized and investigated for their antibacterial and antitumor activities. researchgate.net The strategic placement of both the methoxy and carbaldehyde groups allows for the systematic exploration of chemical space around the indole scaffold, facilitating the development of novel compounds with tailored properties.

Historical Context and Foundational Studies on Indole-3-carbaldehyde Formylation

The introduction of a formyl (carbaldehyde) group at the 3-position of the indole ring is a fundamental transformation in indole chemistry. Historically, several methods have been developed for this purpose, with the Vilsmeier-Haack reaction being one of the most prominent and widely used. ekb.egijpcbs.com This reaction, discovered by Anton Vilsmeier and Albrecht Haack, involves the formylation of electron-rich aromatic and heteroaromatic compounds using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl3). chemistrysteps.com

The Vilsmeier-Haack reaction is particularly effective for indoles due to the high electron density of the pyrrole ring, which directs the electrophilic substitution to the C3 position. ekb.eg The reaction is generally high-yielding and produces the aldehyde in a high state of purity. ekb.eg Over the years, numerous modifications and improvements to the Vilsmeier-Haack reaction have been reported, including the use of different formylating agents and reaction conditions to accommodate a variety of substituted indoles. ijpcbs.com Other classical methods for indole-3-formylation include the Reimer-Tiemann reaction, the Grignard reaction, and the Sommelet reaction. ekb.eg These foundational studies have laid the groundwork for the synthesis of a vast library of indole-3-carbaldehyde derivatives, including this compound, which are now readily accessible for further chemical exploration.

The following table outlines some of the key historical methods for indole-3-formylation:

| Reaction Name | Reagents |

| Vilsmeier-Haack Reaction | POCl3/DMF ekb.eg |

| Reimer-Tiemann Reaction | aq. KOH/CHCl3 ekb.eg |

| Grignard Reaction | Grignard Reagent ekb.eg |

| Sommelet Reaction | Hexamethylenetetramine |

Overview of Research Trajectories for this compound

Current and future research involving this compound is likely to follow several key trajectories, building upon the foundational knowledge of indole chemistry. A primary area of focus is the continued exploration of its utility as a synthetic intermediate. Researchers are likely to employ this compound in multicomponent reactions to generate diverse and complex molecular scaffolds with potential biological activity. nih.gov The development of novel synthetic methodologies that utilize the unique electronic properties conferred by the dimethoxy substitution pattern is also an active area of investigation.

In the realm of medicinal chemistry, derivatives of this compound will likely be synthesized and screened for a variety of pharmacological activities. Given the known anticancer and antibacterial properties of related indole derivatives, these are promising areas for future investigation. researchgate.net The synthesis of Schiff bases, oximes, and other derivatives from the carbaldehyde functional group is a common strategy to generate libraries of compounds for biological screening. aku.edu.tr Furthermore, the application of computational and in silico studies can aid in the rational design of new derivatives with enhanced activity and specificity for particular biological targets. The ongoing interest in indole alkaloids and other natural products will also drive research into the use of this compound as a starting material for the total synthesis of complex natural products. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethoxy-1H-indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-8-3-9-11(10(4-8)15-2)7(6-13)5-12-9/h3-6,12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUEFWOMNEXJDKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)OC)C(=CN2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,6 Dimethoxy 1h Indole 3 Carbaldehyde

Classical Approaches to Indole-3-carbaldehyde Synthesis

The introduction of a formyl group at the C3 position of the indole (B1671886) nucleus is a fundamental transformation in indole chemistry. Classical methods predominantly rely on electrophilic substitution reactions, with the Vilsmeier-Haack reaction being a cornerstone technique.

Vilsmeier-Haack Formylation in the Synthesis of 4,6-Dimethoxy-1H-indole-3-carbaldehyde

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comwikipedia.org The reaction typically employs a phosphoryl chloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent, a chloroiminium ion. wikipedia.org This reagent then attacks the electron-rich indole ring, leading to the formation of an iminium salt intermediate, which upon hydrolysis yields the corresponding aldehyde.

For the synthesis of indole-3-carbaldehydes, the reaction is generally efficient and regioselective for the C3 position, which is the most nucleophilic site of the indole ring. However, the substitution pattern on the indole nucleus can significantly influence the regioselectivity. In the case of 4,6-dimethoxyindole (B1331502), the presence of two electron-donating methoxy (B1213986) groups enhances the electron density of the benzene (B151609) portion of the molecule. Research has shown that the Vilsmeier-Haack formylation of 4,6-dimethoxyindole occurs selectively at the C7 position, not the desired C3 position. researchgate.net This is attributed to the strong activating and directing effects of the methoxy groups on the benzene ring.

To achieve the synthesis of this compound via the Vilsmeier-Haack reaction, a different starting material is required. A plausible strategy involves starting with a pre-functionalized indole where the C7 position is blocked, or by utilizing a synthetic route that constructs the indole ring with the C3-formyl group already in place or introduced at a later stage. A Chinese patent describes a general method for the synthesis of various indole-3-carboxaldehyde (B46971) compounds, including 4,6-dimethyl-1H-indole-3-carbaldehyde, from the corresponding 2,3,5-trimethylaniline. google.com This suggests that a similar approach starting from 3,5-dimethoxyaniline (B133145) could potentially lead to the desired this compound. The general two-step process involves the formation of the Vilsmeier reagent followed by the reaction with the aniline (B41778) derivative and subsequent cyclization. google.com

Table 1: Vilsmeier-Haack Synthesis of a Structurally Similar Indole-3-carbaldehyde google.com

| Starting Material | Product | Reagents | Reaction Conditions | Yield |

| 2,3,5-trimethylaniline | 4,6-dimethyl-1H-indole-3-carbaldehyde | DMF, POCl₃ | 1. 0 °C to rt, 1h2. 85 °C, 6h | 85% |

This table illustrates the synthesis of a related compound, as specific data for the target molecule was not available.

Alternative Electrophilic Formylation Strategies

Besides the Vilsmeier-Haack reaction, other classical electrophilic formylation methods exist, though their application to the specific synthesis of this compound is not well-documented in the literature. These methods often face similar challenges of regioselectivity with highly activated indole systems.

Modern and Green Chemistry Methodologies in Indole Synthesis

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. These "green" approaches, including catalytic routes, microwave-assisted synthesis, sonochemistry, and flow chemistry, offer advantages such as reduced reaction times, lower energy consumption, and often improved yields and selectivity.

Catalytic Synthesis Routes for Substituted Indoles

Catalytic methods for indole synthesis and functionalization are rapidly evolving. For formylation, various catalytic systems are being explored to replace the stoichiometric reagents used in classical methods. Palladium-catalyzed formylation of aryl halides with carbon monoxide or other C1 sources is a well-established technique in aromatic chemistry. organic-chemistry.org More recently, catalytic versions of the Vilsmeier-Haack reaction have been developed, utilizing a catalytic amount of a phosphine (B1218219) oxide to cycle the Vilsmeier reagent. orgsyn.org While these methods offer a more sustainable approach, their specific application to the synthesis of this compound has not been extensively reported. The challenge of controlling regioselectivity in the presence of the highly activating methoxy groups remains a key consideration.

Catalyst-free N-formylation of amines using sources like carbon dioxide and a reducing agent represents a green alternative for the synthesis of formamides, which are precursors in some indole syntheses. nih.govresearchgate.net However, the direct catalytic C-H formylation of 4,6-dimethoxyindole at the C3 position is a challenging transformation that would require a highly selective catalyst to overcome the inherent reactivity at other positions.

Microwave-Assisted and Sonochemical Synthesis Enhancements (General indole methods)

Table 2: Comparison of Conventional and Microwave-Assisted Vilsmeier-Haack Formylation of Phenols

| Substrate | Method | Reaction Time | Yield |

| Phenol | Conventional | 20-30 min | Good |

| Phenol | Microwave | 30 sec - 1 min | Very Good |

This table provides a general comparison of reaction times and yields for a related reaction, highlighting the potential of microwave assistance.

Sonochemistry, the application of ultrasound to chemical reactions, is another green chemistry technique that can enhance reaction rates and yields. Ultrasound irradiation can promote mass transfer and generate localized high temperatures and pressures, leading to the formation of highly reactive species. nih.gov The synthesis of 3-substituted indole derivatives has been successfully achieved under ultrasound irradiation, demonstrating the potential of this technology in indole chemistry. nih.govresearchgate.net However, specific applications of sonochemistry for the formylation of 4,6-dimethoxyindole are yet to be widely reported.

Flow Chemistry Applications in the Synthesis of Indole Derivatives

Continuous flow chemistry has gained significant traction in both academia and industry due to its advantages in terms of safety, scalability, and process control. ucsb.edu Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and selectivities. The synthesis of various indole derivatives has been successfully demonstrated in continuous flow systems. nih.govnih.govdntb.gov.ua For instance, multi-step syntheses of complex indole-containing molecules have been automated in flow, showcasing the power of this technology. nih.gov

While a specific flow chemistry process for the synthesis of this compound has not been detailed in the literature, the principles of flow chemistry could be applied to the established synthetic routes. For example, a Vilsmeier-Haack reaction could be performed in a flow reactor, potentially allowing for better temperature control and safer handling of the corrosive reagents. Furthermore, the integration of reaction and purification steps in a continuous flow setup could offer a streamlined and efficient manufacturing process for this target molecule. mdpi.com

Chemo- and Regioselectivity in the Synthesis of this compound

The synthesis of this compound is a prime example of controlled electrophilic aromatic substitution, where chemo- and regioselectivity are paramount. The most common and efficient method for this transformation is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring. ijpcbs.comwikipedia.org

The regioselectivity of the formylation on the 4,6-dimethoxyindole nucleus is dictated by the inherent electronic properties of the indole ring system. The pyrrole (B145914) moiety of indole is electron-rich, and theoretical and experimental data confirm that the C3 position is the most nucleophilic and thus the most reactive site for electrophilic attack, assuming it is unsubstituted. nih.gov

The presence of two methoxy groups at the C4 and C6 positions significantly influences the reactivity of the indole ring. As strong electron-donating groups (activating groups), they increase the electron density of the entire aromatic system through the mesomeric effect (+M). This activation further enhances the nucleophilicity of the C3 position, making the electrophilic substitution by the Vilsmeier reagent highly selective for this site. The reaction proceeds via the formation of an iminium salt intermediate at the C3 position, which is subsequently hydrolyzed during aqueous work-up to yield the final aldehyde. wikipedia.org

It is crucial to note that if the C3 position is already occupied, formylation can be directed to other positions, such as C2 or C7. arkat-usa.org However, for the synthesis of the title compound, the starting material is 4,6-dimethoxyindole, where the vacant and electronically favored C3 position ensures high regioselectivity.

Chemoselectivity is also a key aspect of this synthesis. The Vilsmeier-Haack reaction conditions are mild enough to selectively formylate the indole ring without affecting the ether linkages of the methoxy groups. ijpcbs.com The Vilsmeier reagent is a weak electrophile and does not typically engage in side reactions like demethylation of the methoxy substituents.

| Factor | Influence on Synthesis | Outcome |

|---|---|---|

| Inherent Reactivity of Indole Ring | The C3 position is the most electron-rich (nucleophilic) site in the pyrrole moiety. | Directs electrophilic attack preferentially to C3. |

| Electronic Effect of Methoxy Groups | The two -OCH₃ groups at C4 and C6 are strong electron-donating groups that activate the entire ring system towards electrophilic substitution. | Enhances the rate of reaction and reinforces the inherent selectivity for the C3 position. |

| Nature of the Vilsmeier Reagent | The chloroiminium ion [ClCH=N⁺(CH₃)₂] is a moderately reactive electrophile. | Ensures chemoselectivity; formylates the activated ring without cleaving the stable methoxy ether bonds. |

| Steric Hindrance | The C3 position is sterically accessible for the incoming electrophile. | Facilitates high conversion to the 3-formyl isomer. |

Scale-Up Considerations and Industrial Synthesis Perspectives

Translating the synthesis of this compound from a laboratory setting to an industrial scale introduces several practical challenges that must be addressed to ensure safety, efficiency, and economic viability. The Vilsmeier-Haack reaction, while effective, requires careful management of reagents and reaction conditions on a large scale.

Reagent Handling and Safety: Phosphorus oxychloride (POCl₃) is a primary reagent that is highly corrosive and reacts exothermically and violently with water. Industrial-scale synthesis necessitates the use of specialized, corrosion-resistant reactors (e.g., glass-lined steel) and stringent protocols to prevent exposure to moisture and personnel. DMF is a common solvent for this reaction, but it is classified as a substance of very high concern due to its reproductive toxicity. Industrial applications would require closed-system transfers and high-efficiency ventilation, or investigation into alternative, greener solvents.

Thermal Management: The formation of the Vilsmeier reagent from POCl₃ and DMF is an exothermic process. The subsequent electrophilic substitution reaction also generates heat. Effective thermal management is critical to prevent runaway reactions, which could lead to pressure buildup and the formation of undesired byproducts. Industrial reactors must be equipped with efficient cooling systems to maintain the optimal reaction temperature, which often involves an initial cooling phase followed by controlled heating.

Work-up and Product Isolation: The reaction is typically quenched by the addition of an aqueous base to hydrolyze the intermediate iminium salt. This step is also exothermic and can generate large volumes of acidic and saline aqueous waste, which requires treatment before disposal. The product, this compound, often precipitates from the reaction mixture upon quenching. Industrial-scale filtration and drying equipment are necessary for its isolation. Subsequent purification, typically by recrystallization, requires handling large volumes of solvents, making solvent recovery and recycling an important economic and environmental consideration.

Alternative Industrial Routes: While direct formylation of 4,6-dimethoxyindole is the most direct route, alternative strategies might be considered for industrial production. A patent describes a general method for synthesizing indole-3-carbaldehyde derivatives from appropriately substituted 2-methylaniline compounds in a one-pot reaction with a pre-formed Vilsmeier reagent. google.com This approach could potentially offer advantages by avoiding the separate synthesis and isolation of the indole precursor. However, its applicability for this compound would depend on the commercial availability and cost of the required starting material, 3,5-dimethoxy-2-methylaniline.

| Challenge | Mitigation Strategy |

|---|---|

| Handling of Corrosive/Hazardous Reagents (POCl₃, DMF) | Use of closed-system transfers; specialized corrosion-resistant reactors; robust personal protective equipment (PPE) and engineering controls. Exploration of alternative solvents. |

| Exothermic Reaction Control | Precise control over the rate of reagent addition; use of industrial reactors with high-efficiency cooling jackets; continuous temperature monitoring and automated control systems. |

| Aqueous Work-up and Waste Management | Controlled quenching procedures to manage exotherms; installation of wastewater treatment facilities to handle pH and salinity of effluent. |

| Purification and Solvent Handling | Optimization of crystallization conditions to maximize yield and purity; implementation of solvent recovery and recycling systems to reduce cost and environmental impact. |

| Process Economics | Sourcing of cost-effective starting materials; optimization of reaction yield and throughput; minimizing waste streams and energy consumption. |

Chemical Reactivity and Derivatization Strategies for 4,6 Dimethoxy 1h Indole 3 Carbaldehyde

Transformations Involving the Formyl Group

The aldehyde functionality at the C3 position is a key handle for molecular modification, participating in a wide array of classic carbonyl reactions. These transformations are fundamental for extending the carbon framework and introducing new functional groups.

Reduction and Oxidation Reactions of the Aldehyde Moiety

The formyl group of 4,6-dimethoxy-1H-indole-3-carbaldehyde can be readily manipulated through reduction and oxidation, providing access to the corresponding alcohol and carboxylic acid derivatives, respectively.

Reduction: The aldehyde can be selectively reduced to a primary alcohol, yielding (4,6-dimethoxy-1H-indol-3-yl)methanol. This transformation is typically achieved using mild hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this purpose, offering high chemoselectivity for the aldehyde in the presence of the indole (B1671886) ring. The reaction is generally carried out in alcoholic solvents like methanol (B129727) or ethanol (B145695) at room temperature. While specific studies on the 4,6-dimethoxy derivative are not extensively detailed in the literature, the reduction of aldehydes is a highly predictable and general transformation.

Oxidation: Conversely, the aldehyde can be oxidized to the corresponding 4,6-dimethoxy-1H-indole-3-carboxylic acid. This conversion is a standard transformation for indole-3-carbaldehydes. Aldehyde oxidases are known to catalyze this reaction in biological systems. researchgate.netnih.govsigmaaldrich.com In a laboratory setting, common oxidizing agents for aldehydes, such as potassium permanganate (B83412) (KMnO₄), silver oxide (Ag₂O), or Pinnick oxidation conditions (sodium chlorite (B76162), NaClO₂), would be expected to efficiently effect this transformation. These reactions provide a route to indole-3-carboxylic acids, which are important intermediates in their own right.

| Transformation | Product | Typical Reagents |

| Reduction | (4,6-dimethoxy-1H-indol-3-yl)methanol | Sodium borohydride (NaBH₄) |

| Oxidation | 4,6-dimethoxy-1H-indole-3-carboxylic acid | Potassium permanganate (KMnO₄), Silver oxide (Ag₂O), Sodium chlorite (NaClO₂) |

Condensation Reactions with Amines and Other Nucleophiles (e.g., Schiff Base Formation)

The electrophilic carbon of the formyl group readily reacts with a variety of nucleophiles, most notably primary amines, to form imines (Schiff bases). This condensation reaction is a cornerstone of indole chemistry, providing a gateway to a vast number of more complex derivatives. nih.govresearchgate.net The reaction of indole-3-carbaldehydes with primary amines, amino acids, and other amine derivatives is a well-established method for synthesizing Schiff bases. google.comrsc.orgderpharmachemica.com This reactivity is anticipated to be directly applicable to this compound. The resulting Schiff bases are versatile intermediates that can be further reduced to secondary amines or used in the synthesis of heterocyclic systems.

Beyond simple amines, the aldehyde undergoes condensation with other carbon and nitrogen nucleophiles:

Knoevenagel Condensation: This reaction involves the base-catalyzed condensation of the aldehyde with compounds containing an active methylene (B1212753) group (e.g., malononitrile, ethyl cyanoacetate). This provides a straightforward route to 3-(2-substituted-vinyl)-1H-indoles, which are valuable Michael acceptors and precursors for more complex heterocyclic structures. mdpi.comsemanticscholar.org

Henry Reaction: The condensation of the aldehyde with nitroalkanes, such as nitromethane, in the presence of a base, yields β-nitroalcohols, which can be subsequently dehydrated to form 3-(2-nitrovinyl)indoles. sigmaaldrich.com These nitrovinyl derivatives are versatile synthetic intermediates.

| Reaction Type | Nucleophile Example | Product Class |

| Schiff Base Formation | Primary Amines (R-NH₂) | Imines (Schiff Bases) |

| Knoevenagel Condensation | Malononitrile (CH₂(CN)₂) | 3-(2,2-Dicyanovinyl)indoles |

| Henry Reaction | Nitromethane (CH₃NO₂) | 3-(2-Nitrovinyl)indoles |

Wittig and Horner-Wadsworth-Emmons Reactions in Indole Chemistry

Olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, are powerful tools for converting the carbonyl group of indole-3-carbaldehydes into a carbon-carbon double bond, thereby synthesizing 3-alkenylindoles. google.com

The Wittig reaction utilizes a phosphorus ylide (a phosphorane) to convert aldehydes into alkenes. While highly effective, a key drawback is the formation of triphenylphosphine (B44618) oxide as a byproduct, which can sometimes complicate purification.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used alternative that employs a phosphonate (B1237965) carbanion. semanticscholar.org This reaction offers several advantages, including the formation of a water-soluble phosphate (B84403) byproduct that is easily removed and, most notably, a strong stereochemical preference for the formation of the (E)-alkene. mdpi.com The reaction typically involves deprotonation of a phosphonate ester with a suitable base (e.g., NaH, n-BuLi) to generate the nucleophilic carbanion, which then reacts with the aldehyde. While no specific examples detailing the HWE reaction on this compound were found, its application to other substituted indole-carbaldehydes is well-documented, making it a predictable and reliable strategy for synthesizing (E)-3-(2-alkenyl)-4,6-dimethoxy-1H-indoles. researchgate.net

Modifications of the Indole Nitrogen (N-H) Position

The nitrogen atom of the indole ring is a nucleophilic site that can be readily functionalized. These modifications are often crucial for modulating the electronic properties of the indole ring or for installing protecting groups to prevent unwanted side reactions during subsequent synthetic steps.

N-Alkylation and N-Acylation Reactions

The acidic proton on the indole nitrogen can be removed by a base, generating an indolyl anion that can react with various electrophiles.

N-Alkylation: This involves the reaction of the indole with an alkyl halide in the presence of a base. A common procedure for the N-methylation of indole-3-carbaldehyde involves using methyl iodide with a base like potassium carbonate in a polar aprotic solvent such as a mixture of acetonitrile (B52724) and DMF. semanticscholar.org This method is generally applicable for the introduction of various alkyl groups onto the indole nitrogen of this compound. Copper-catalyzed conditions have also been developed for N-alkylation and N-arylation.

N-Acylation: The indole nitrogen can be acylated using acylating agents like acid chlorides or anhydrides, typically in the presence of a non-nucleophilic base such as triethylamine. For instance, the reaction of indole-3-carboxaldehyde (B46971) with chloroacetyl chloride provides the corresponding N-acylated product. mdpi.com This introduces an electron-withdrawing acyl group, which deactivates the indole ring towards electrophilic substitution and modifies its chemical properties.

| Reaction Type | Reagent Example | Base Example | Product |

| N-Alkylation | Methyl iodide (CH₃I) | Potassium carbonate (K₂CO₃) | 1-Methyl-4,6-dimethoxy-1H-indole-3-carbaldehyde |

| N-Acylation | Chloroacetyl chloride (ClCOCH₂Cl) | Triethylamine (Et₃N) | 1-(Chloroacetyl)-4,6-dimethoxy-1H-indole-3-carbaldehyde |

Protecting Group Strategies for the Indole Nitrogen

In multi-step syntheses, it is often necessary to protect the N-H group of the indole to prevent its interference with reagents intended for other parts of the molecule. The choice of protecting group is critical and depends on its stability to the reaction conditions and the ease of its subsequent removal.

Common protecting groups for the indole nitrogen include:

Sulfonyl groups: Groups like tosyl (Ts) and benzenesulfonyl (Bs) are widely used. They are installed by reacting the indole with the corresponding sulfonyl chloride in the presence of a base. These groups are robust and strongly electron-withdrawing, significantly decreasing the nucleophilicity of the indole ring.

Carbamates: The tert-butyloxycarbonyl (Boc) group is another popular choice, introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). The Boc group is valued for its ease of removal under acidic conditions.

Silyl (B83357) groups: Triisopropylsilyl (TIPS) is an example of a silyl protecting group that can be attached to the indole nitrogen.

Acyl groups: While acyl groups can be used for protection, their electron-withdrawing nature can sometimes be a disadvantage if subsequent electrophilic substitution on the indole ring is desired.

The selection of an appropriate protecting group strategy is a key consideration in the design of complex synthetic routes involving the this compound scaffold.

Electrophilic Aromatic Substitution on the Indole Ring System

The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (SEAr). wikipedia.orgdalalinstitute.com The reactivity of the this compound ring is governed by the interplay of several electronic effects. The pyrrole (B145914) ring is inherently more reactive than the benzene (B151609) ring. The nitrogen atom's lone pair donates electron density, significantly activating the C3 and C2 positions. ic.ac.uk However, in this specific molecule, the C3 position is occupied by an electron-withdrawing carbaldehyde group, which deactivates the ring, particularly the C2 position. Conversely, the two methoxy (B1213986) groups on the benzenoid ring are strong activating, ortho-para directing groups. wikipedia.org This complex electronic landscape directs electrophiles to specific positions, primarily C7, C5, and C2.

The introduction of halogen and nitro groups onto the this compound scaffold is a key strategy for further functionalization. The regioselectivity of these reactions is highly dependent on the reaction conditions and the nature of the electrophile.

Halogenation: Enzymatic halogenation offers a green and highly selective alternative to traditional methods. nih.gov While specific studies on this compound are not prevalent, general principles of indole halogenation suggest that reactions would occur at the most electron-rich, sterically accessible positions. Given the electronic activation by the methoxy groups and the deactivation by the carbaldehyde, the C5 and C7 positions are prime candidates for halogenation.

Nitration: The nitration of substituted 4,6-dimethoxyindoles has been studied, revealing specific regiochemical outcomes. For 3-substituted-4,6-dimethoxyindoles that possess an electron-withdrawing group, nitration with nitric acid adsorbed on silica (B1680970) can lead to substitution at either the C7 or C2 positions. researchgate.net The presence of the activating methoxy groups at C4 and C6 strongly directs incoming electrophiles to the C5 and C7 positions, while the deactivating C3-carbaldehyde group also influences the final substitution pattern. Research indicates that for indoles with electron-withdrawing groups, nitration often yields 7-nitro and 2-nitro-indoles. researchgate.net

| Reaction | Reagent | Position of Substitution | Reference |

| Nitration | Nitric acid on silica | C7 or C2 | researchgate.net |

Friedel-Crafts reactions are fundamental for forming carbon-carbon bonds on aromatic rings. nih.govbeilstein-journals.org The high nucleophilicity of the indole ring makes it an excellent substrate for these reactions, which typically proceed without the need for harsh Lewis acid catalysts that can cause polymerization or degradation of the indole core. nih.govresearchgate.net

Alkylation: The Friedel-Crafts alkylation of indoles with electrophiles like nitroalkenes or alcohols is a well-established method for introducing alkyl chains, primarily at the C3 position. researchgate.netmetu.edu.tr Since the C3 position in this compound is blocked, alkylation would be directed to other nucleophilic sites. The C7 position is a likely candidate for substitution due to activation from the C6-methoxy group and reduced steric hindrance compared to the C5 position. The reaction of indoles with trichloroacetimidates, activated by a catalytic amount of a Lewis acid, is an effective method for C3-alkylation, and in some cases, C2-alkylation has been observed for 3-substituted indoles. nih.gov

Acylation: Friedel-Crafts acylation of indoles, typically with acid anhydrides or acyl chlorides, is a common method for synthesizing aromatic ketones. nih.govresearchgate.net Similar to alkylation, the reaction on this compound would be expected to occur at positions other than C3. The electron-withdrawing nature of the acyl group being introduced means that the reaction generally stops after a single substitution. Zeolite-modified catalysts have been shown to be effective in the acylation of indoles, offering shape selectivity and improved yields. researchgate.net For the target molecule, acylation would likely be directed to the C7 or C5 position.

| Reaction Type | Typical Electrophile | Potential Site of Substitution | Catalyst/Conditions | Reference |

| Alkylation | Alkenes, Alcohols, Trichloroacetimidates | C7, C5, C2 | Lewis or Brønsted Acids | nih.govorganic-chemistry.org |

| Acylation | Acyl Halides, Anhydrides | C7, C5 | Lewis Acids, Zeolites | nih.govresearchgate.net |

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SNAr) is generally not a favored reaction pathway for electron-rich heterocycles like indole. nih.gov The reaction requires a substrate with strong electron-withdrawing groups to stabilize the negative charge of the intermediate Meisenheimer complex and a good leaving group. nih.govnih.gov

For an indole derivative like this compound, SNAr is highly unlikely under standard conditions. The methoxy groups and the indole nitrogen are electron-donating, which disfavors the formation of the anionic intermediate required for the SNAr mechanism.

However, SNAr on the indole core can be achieved under specific circumstances. Studies on 1-methoxy-6-nitroindole-3-carbaldehyde have shown that it is an excellent substrate for nucleophilic substitution. nii.ac.jp In this case, the reaction proceeds via an addition-elimination mechanism where the 1-methoxy group acts as a leaving group, and the 6-nitro group provides the necessary electronic activation for nucleophilic attack at the C2 position. nii.ac.jp This illustrates that for SNAr to be a viable strategy for this compound, significant modification, such as the introduction of a potent electron-withdrawing group (e.g., nitro) and a suitable leaving group, would be required.

Transition Metal-Catalyzed Coupling Reactions at Various Indole Positions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the C-H functionalization of indoles, enabling the formation of C-C, C-N, and C-O bonds at positions that are often difficult to access through classical electrophilic substitution. rsc.org These methods offer high chemo- and regioselectivity. nih.govresearchgate.net

For this compound, several C-H bonds are available for functionalization, including those at the C2, C5, and C7 positions.

C2-Position: The C2-position of 3-substituted indoles is a common site for directed C-H functionalization. Using a directing group on the indole nitrogen, catalysts based on palladium, rhodium, or ruthenium can facilitate arylation, alkenylation, and acylation.

C7-Position: The C-H bond at the C7 position is another potential site for functionalization. The proximity to the indole nitrogen allows for directed coupling reactions. Methodologies have been developed for the selective arylation and amidation at this position, often utilizing palladium or copper catalysts. nih.gov

C5-Position: Functionalization at the C5 position is also achievable, typically through palladium-catalyzed C-H activation protocols.

These reactions often require specific directing groups to achieve high selectivity, but they provide a versatile platform for elaborating the this compound core.

| Coupling Reaction | Catalyst | Target Position | Potential Products | Reference |

| Suzuki Coupling | Palladium | C2, C5, C7 (from halogenated precursor) | Arylated indoles | researchgate.net |

| Heck Coupling | Palladium | C2, C7 | Alkenylated indoles | researchgate.net |

| Sonogashira Coupling | Palladium/Copper | C2, C5, C7 (from halogenated precursor) | Alkynylated indoles | rsc.org |

| C-H Arylation | Palladium, Rhodium | C2, C7 | Arylated indoles | rsc.org |

Multi-Component Reactions (MCRs) Utilizing this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all starting materials, are highly efficient for building molecular complexity. nih.gov Indole-3-carbaldehydes are valuable building blocks in MCRs due to the reactivity of the aldehyde group. nih.govresearchgate.net

This compound can serve as the aldehyde component in a variety of named MCRs to generate diverse heterocyclic scaffolds. The aldehyde function acts as an electrophile, reacting with nucleophiles like amines or active methylene compounds to initiate a cascade of reactions.

For instance, it can participate in reactions such as:

Pictet-Spengler reaction: Condensation with a β-arylethylamine to form tetrahydro-β-carbolines.

Hantzsch-type reactions: To synthesize dihydropyridine (B1217469) derivatives.

Ugi or Passerini reactions: As the carbonyl component to generate peptide-like structures.

These MCRs provide rapid access to libraries of complex indole-containing molecules, which is highly valuable in medicinal chemistry and drug discovery. rsc.orgnih.gov The presence of the dimethoxy substituents on the indole ring can be used to fine-tune the electronic and steric properties of the final MCR products.

Advanced Spectroscopic and Analytical Methodologies in the Study of 4,6 Dimethoxy 1h Indole 3 Carbaldehyde and Its Derivatives

High-Resolution Mass Spectrometry for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the structural elucidation of indole-3-carbaldehyde derivatives. It provides highly accurate mass measurements, enabling the determination of elemental compositions and the confirmation of molecular formulas with a high degree of confidence. Electrospray ionization (ESI) is a commonly employed soft ionization technique that allows for the analysis of intact molecular ions, often as protonated species [M+H]⁺.

For instance, in the characterization of various indole-3-carboxyaldehyde thiosemicarbazone derivatives, HRMS (ESI+) was used to confirm their elemental composition. The experimentally found m/z values showed excellent agreement with the calculated theoretical values, validating the successful synthesis of the target molecules. aku.edu.tr Similarly, the molecular formula of a deuterated 1H-indole-3-carboxaldehyde was unequivocally established through HRMS, where the found mass-to-charge ratio for the [M+H]⁺ ion was 147.0660, closely matching the calculated value of 147.0663. orgsyn.org This level of precision is crucial for distinguishing between compounds with very similar nominal masses and for confirming isotopic labeling. In the study of novel peptidic metabolites derived from fungi, HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) was instrumental in establishing the molecular formulas of complex molecules containing indole (B1671886) moieties. mdpi.com

Table 1: Representative HRMS Data for Indole-3-Carbaldehyde Derivatives

| Compound | Ion Formula | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| Indole-3-carboxyaldehyde thiosemicarbazone derivative | [C₁₂H₁₅N₄S]H⁺ | 247.1010 | 247.1012 | aku.edu.tr |

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural determination of organic molecules, including 4,6-dimethoxy-1H-indole-3-carbaldehyde and its analogues. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their electronic environments. For indole derivatives, characteristic signals include the aldehyde proton (CHO) typically found downfield around δ 10.0 ppm, the indole NH proton often appearing as a broad singlet above δ 11.0 ppm in DMSO-d₆, and signals for the aromatic protons on the indole ring system. aku.edu.trrsc.orgspectrabase.com For a dimethoxy indole derivative, the methoxy (B1213986) group protons (OCH₃) appear as a singlet around δ 3.90 ppm, integrating to six protons. youtube.com

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key resonances for indole-3-carbaldehyde derivatives include the carbonyl carbon of the aldehyde group (δ > 180 ppm), and the carbons of the indole ring. aku.edu.trrsc.org The carbons attached to the electron-donating methoxy groups in this compound are expected to be shielded compared to the parent indole. For example, in a related derivative, the carbon attached to a methoxy group resonates at 156 ppm. youtube.com

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity. COSY identifies proton-proton couplings, while HSQC and HMBC correlate protons with directly attached carbons and carbons over two to three bonds, respectively. clockss.orgbmrb.io These experiments are crucial for the unambiguous assignment of all proton and carbon signals, especially for complex or novel derivatives. researchgate.netnih.gov

Solid-State NMR: For analyzing the compound in its solid form, solid-state ¹³C CP/MAS (Cross-Polarization/Magic Angle Spinning) NMR can be employed. This technique provides information about the molecular structure and packing in the crystalline state, which can differ from the solution state. rsc.org

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Indole-3-Carbaldehyde Scaffolds

| Position | ¹H Chemical Shift (DMSO-d₆) | ¹³C Chemical Shift (CDCl₃) | Notes |

|---|---|---|---|

| N-H | ~12.30 (s) youtube.com | - | Broad singlet, position is solvent dependent |

| C2-H | ~8.45 (s) youtube.com | ~138.0 | Singlet |

| C3-CHO | ~10.0 (s) rsc.org | ~185.0 | Aldehyde proton |

| C4-H | ~8.30 (d) aku.edu.tr | ~124.0 | Doublet, coupled to H5 |

| C5-H | ~7.20 (t) aku.edu.tr | ~123.0 | Triplet/multiplet |

| C6-H | ~7.20 (t) aku.edu.tr | ~122.0 | Triplet/multiplet |

| C7-H | ~7.50 (d) rsc.org | ~112.0 | Doublet, coupled to H6 |

| OCH₃ | ~3.90 (s) youtube.com | ~56.0 | For dimethoxy derivatives |

Note: Chemical shifts are approximate and can vary based on solvent and specific substitution patterns.

Infrared and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques measure the vibrational frequencies of bonds, which are characteristic of the bond type and its molecular environment.

FT-IR Spectroscopy: In the FT-IR spectra of indole-3-carbaldehyde derivatives, several key absorption bands are observed. A strong N-H stretching vibration for the indole ring typically appears in the range of 3140-3180 cm⁻¹. aku.edu.tr The carbonyl (C=O) stretching of the aldehyde group is a prominent feature, usually found around 1600-1650 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring appear in the 1400-1600 cm⁻¹ region. For this compound, additional C-O stretching bands associated with the methoxy groups would be expected around 1000-1300 cm⁻¹. derpharmachemica.com

Raman Spectroscopy: Raman spectroscopy complements FT-IR and is particularly useful for analyzing symmetric vibrations and non-polar bonds. The spectra of indole-3-carbaldehyde show characteristic bands that can be used for structural confirmation. chemicalbook.comnih.gov

Table 3: Characteristic FT-IR Absorption Bands for Indole-3-Carbaldehyde Derivatives

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Reference |

|---|---|---|---|

| N-H Stretch (Indole) | 3140 - 3180 | Strong | aku.edu.tr |

| C-H Stretch (Aromatic) | >3000 | Medium | rsc.org |

| C-H Stretch (Aliphatic) | 2920 - 2970 | Medium | aku.edu.tr |

| C=O Stretch (Aldehyde) | ~1601 | Strong | derpharmachemica.com |

| C=C Stretch (Aromatic) | 1400 - 1600 | Medium-Strong | aku.edu.tr |

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure and extent of conjugation. The absorption of photons promotes electrons from a ground state to an excited state, typically from a π bonding orbital to a π* antibonding orbital (π→π* transitions).

The UV-Vis spectrum of indole derivatives is characterized by distinct absorption bands. For example, indole-3-acetaldehyde, a closely related compound, exhibits local maxima at 244, 260, and 300 nm. researchgate.net The presence of the aldehyde group in conjugation with the indole ring system influences the position and intensity of these absorption bands. The introduction of electron-donating methoxy groups at the 4- and 6-positions of the indole ring in this compound is expected to cause a bathochromic (red) shift of the absorption maxima due to the extension of the conjugated system and stabilization of the excited state. Theoretical calculations using DFT can be employed to predict and interpret the electronic transitions observed in the experimental UV-Vis spectrum. nih.gov

X-Ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. This technique yields precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.

The crystal structure of the parent compound, 1H-indole-3-carbaldehyde, has been determined. It crystallizes in the orthorhombic space group Pca2₁, with the indole ring system being nearly planar. nih.gov In the crystal lattice, molecules are linked into chains by N-H···O hydrogen bonds between the indole nitrogen of one molecule and the aldehyde oxygen of an adjacent molecule. nih.gov For derivatives, such as 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde, X-ray analysis has revealed V-shaped molecular conformations and packing dominated by π···π interactions. nih.gov The determination of the crystal structure of this compound would provide invaluable information on how the methoxy substituents influence the molecular geometry and crystal packing.

Table 4: Representative Crystallographic Data for 1H-Indole-3-carbaldehyde

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₇NO | nih.gov |

| Molecular Weight | 145.16 | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | Pca2₁ | nih.govwikipedia.org |

| a (Å) | 14.0758 | nih.gov |

| b (Å) | 5.8059 | nih.gov |

| c (Å) | 8.6909 | nih.gov |

| V (ų) | 710.24 | nih.gov |

| Z | 4 | nih.gov |

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for the analysis of this compound and its derivatives. These techniques are used to separate the target compound from starting materials, byproducts, and impurities, thereby assessing its purity. Furthermore, HPLC is a powerful tool for monitoring the progress of chemical reactions in real-time.

Reverse-phase HPLC (RP-HPLC) is the most common mode used for indole compounds. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), sometimes with additives like formic acid or trifluoroacetic acid (TFA) to improve peak shape. researchgate.netacs.orgcetjournal.it By taking aliquots from a reaction mixture at different time points and analyzing them by HPLC, one can track the consumption of reactants and the formation of products, allowing for reaction optimization. acs.org The purity of the final product is typically determined by integrating the peak area of the compound of interest relative to the total area of all peaks in the chromatogram. nih.govresearchgate.net

Computational and Theoretical Studies on 4,6 Dimethoxy 1h Indole 3 Carbaldehyde

Quantum Chemical Calculations of Electronic Structure and Reactivity (e.g., DFT Studies)

Detailed quantum chemical calculations, such as Density Functional Theory (DFT) studies, specific to 4,6-dimethoxy-1H-indole-3-carbaldehyde are not extensively available in the reviewed scientific literature. Such studies would typically provide a deep understanding of the molecule's electronic properties and reactivity patterns.

A specific Frontier Molecular Orbital (FMO) analysis for this compound has not been detailed in published computational studies. This type of analysis is crucial for understanding a molecule's reactivity, identifying the Highest Occupied Molecular Orbital (HOMO) as the site for electrophilic attack and the Lowest Unoccupied Molecular Orbital (LUMO) as the site for nucleophilic attack.

Dedicated studies presenting the Electrostatic Potential Surface (EPS) map for this compound are not found in the available literature. An EPS map would illustrate the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is fundamental for predicting intermolecular interactions.

Conformational Analysis and Molecular Dynamics Simulations

While molecular dynamics simulations have been performed in the context of ligand-protein docking (see Section 5.5), comprehensive conformational analysis and standalone molecular dynamics simulations focused solely on the behavior of isolated this compound have not been specifically reported. These studies would be valuable for understanding the molecule's flexibility, preferred conformations in different environments, and dynamic behavior over time.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational predictions of spectroscopic parameters like NMR chemical shifts and IR frequencies for this compound are not available in the surveyed literature. These theoretical calculations are often used to complement and aid in the interpretation of experimental spectroscopic data.

Reaction Mechanism Elucidation using Computational Methods

There are no specific computational studies in the available literature that elucidate reaction mechanisms involving this compound. Such research would involve using computational methods to map out the energy profiles of reaction pathways, identify transition states, and provide mechanistic insights at a molecular level.

In Silico Screening and Ligand-Protein Docking Studies (Mechanistic Focus)

In silico techniques, particularly molecular docking, have been utilized to investigate the potential of this compound as a bioactive compound. These studies focus on predicting the binding affinity and interaction patterns between this small molecule (ligand) and a protein target.

A notable study performed an in silico screening of various naturally derived dietary compounds to identify potential inhibitors of butyrylcholinesterase (BuChE), an enzyme implicated in the progression of Alzheimer's disease. In this screening, this compound (identified by its PubChem CID: 129886986) was evaluated.

Molecular docking simulations predicted a strong binding affinity for this compound with the BuChE enzyme. The study reported a binding affinity of -10.61 kcal/mol, which was among the top-ranked compounds in the screening, suggesting it may act as a potent inhibitor. This strong interaction is a key indicator of the compound's potential therapeutic relevance. The primary goal of ligand-protein docking is to predict the most likely binding mode(s) of a ligand with a protein of known three-dimensional structure. nih.gov

| PubChem ID | Compound Name | Binding Affinity (kcal/mol) |

|---|---|---|

| CID 3152 | Not Specified | -8.28 |

| CID 115269 | Not Specified | -10.37 |

| CID 129886986 | This compound | -10.61 |

Following the docking analysis, molecular dynamics (MD) simulations are often conducted to assess the stability of the ligand-protein complex over time. Root Mean Square Deviation (RMSD) analysis from these simulations provides insight into the binding stability. Deviations up to 3 Å are generally considered acceptable for a stable ligand binding within a biological system. While the specific RMSD trajectory for the this compound complex was part of a broader study, the methodology is crucial for validating the initial docking results and understanding the dynamic nature of the interaction.

Investigation of Molecular Interactions and Biochemical Mechanisms of 4,6 Dimethoxy 1h Indole 3 Carbaldehyde and Its Derivatives

Exploration of Molecular Targets and Pathways In Vitro

In vitro investigations have centered on the direct interactions between derivatives of 4,6-dimethoxy-1H-indole-3-carbaldehyde and various molecular targets, particularly enzymes, to delineate their inhibitory profiles.

Research into the enzyme inhibitory activities of this compound derivatives has been particularly focused on cholinesterases due to their relevance in neurodegenerative diseases.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition:

Several studies have synthesized and evaluated derivatives of this compound, such as thiosemicarbazones and unsymmetrical azines, for their ability to inhibit AChE and BChE. tandfonline.comresearchgate.net These enzymes are critical targets in the management of Alzheimer's disease.

Thiosemicarbazone derivatives prepared via Schiff base condensation of 4,6-dimethoxyindole (B1331502) carbaldehydes with various thiosemicarbazides have been assessed for their anticholinesterase properties. researchgate.netresearchgate.net One study reported moderate inhibition of both acetylcholinesterase and butyrylcholinesterase for a methyl-substituted thiosemicarbazone derivative (compound 8b in the study). researchgate.net Specifically, at a concentration of 200 µg/mL, some 4,6-dimethoxyindole-7-thiosemicarbazone derivatives showed BChE inhibition ranging from 24.37 ± 0.56% to 31.90 ± 0.37%, while one derivative also exhibited 22.59 ± 0.63% inhibition of AChE. researchgate.net

Similarly, novel unsymmetrical azines synthesized from a 4,6-dimethoxyindole-7-hydrazone precursor were found to be effective anticholinesterase agents. tandfonline.com Certain compounds in this series were identified as promising candidates for BChE inhibition. tandfonline.com One derivative, in particular, exhibited comparable IC₅₀ values for AChE and potent inhibition of BChE. tandfonline.comresearchgate.net

Below is a data table summarizing the reported anticholinesterase activities of selected this compound derivatives.

| Derivative Class | Specific Derivative | Target Enzyme | Inhibition (%) at 200 µg/mL | Reference |

|---|---|---|---|---|

| 4,6-dimethoxyindole-7-thiosemicarbazone | Compound 8a | BChE | 31.90 ± 0.37 | researchgate.net |

| Compound 8b | AChE | 22.59 ± 0.63 | researchgate.net | |

| BChE | 26.68 ± 0.99 | researchgate.net | ||

| Compound 8c | BChE | 24.37 ± 0.56 | researchgate.net |

Aldose Reductase and Papain Inhibition:

Based on a review of the current scientific literature, specific studies on the inhibitory activity of this compound or its direct derivatives against the enzymes aldose reductase and papain have not been reported. While the broader class of indole-based compounds has been investigated for aldose reductase inhibition, data pertaining to the 4,6-dimethoxy substituted carbaldehyde is not available. nih.govnih.gov

Detailed receptor binding profiles and specific ligand-receptor interaction studies for this compound and its derivatives are not available in the current scientific literature.

Investigations into the direct interaction of this compound or its derivatives with nucleic acids have not been reported in the reviewed literature.

Cellular Biochemistry and Mechanistic Cell-Based Assays (Focus on Molecular Pathways)

The effects of this compound and its analogues on cellular biochemistry and molecular pathways remain an area with limited specific research.

Specific studies detailing the modulation of signaling pathways by this compound or its derivatives in vitro are not present in the current body of scientific literature.

While various indole (B1671886) derivatives have been shown to induce apoptosis in cancer cell lines by modulating key regulatory proteins such as the Bax/Bcl-2 ratio, specific molecular studies elucidating the mechanisms of apoptosis or autophagy induction by this compound or its direct derivatives have not been documented. nih.govmdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Enhancement or Specificity

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to elucidate how the chemical structure of a compound influences its biological activity. nih.gov For indole derivatives, including this compound, SAR studies focus on modifying the core indole scaffold to enhance interactions with biological targets, thereby increasing potency, selectivity, or other pharmacological properties. While specific SAR studies on this compound are not extensively detailed in the public domain, general principles derived from related indole compounds can provide valuable insights.

The indole backbone is a privileged scaffold in drug discovery, known for its role in compounds with a wide array of physiological and pharmacological effects. researchgate.net Modifications at various positions of the indole ring can significantly impact a molecule's ability to interact with biological targets through mechanisms like hydrogen bonding and dipole-dipole interactions. researchgate.net

Key areas of modification on the indole scaffold that typically influence molecular interactions include:

Substitutions on the Benzene (B151609) Ring (Positions 4, 5, 6, and 7): The nature and position of substituents on the benzene portion of the indole ring are critical. For instance, the presence of methoxy (B1213986) groups at the 4 and 6 positions, as in the title compound, can influence the molecule's electronic properties and its ability to form hydrogen bonds. The introduction of different functional groups, such as halogens, alkyl chains, or other electron-donating or electron-withdrawing groups, can alter the compound's lipophilicity, steric profile, and electronic distribution, thereby affecting its binding affinity and selectivity for a target protein.

Alterations of the C3-Carbaldehyde Group: The carbaldehyde group at the C3 position is a key functional feature. It can act as a hydrogen bond acceptor and is a versatile handle for further chemical modifications. Converting the aldehyde to other functional groups such as an oxime, hydrazone, or Schiff base can introduce new interaction points and significantly alter the biological activity profile. For example, the synthesis of N-substituted indole-3-carbaldehyde oxime derivatives has been explored for their potential as urease inhibitors. mdpi.com

The following interactive table summarizes potential SAR insights for indole derivatives based on common modifications and their expected impact on molecular interactions.

| Modification Site | Type of Modification | Potential Impact on Molecular Interaction | Example from Related Compounds |

| Benzene Ring | Introduction of halogens | Can induce halogen bonding, altering binding affinity and selectivity. | Introduction of a 4'-halogen on a phenyl group of a quinazoline (B50416) scaffold increased activity. mdpi.com |

| Benzene Ring | Addition of methoxy groups | Can act as hydrogen bond acceptors and influence electronic properties. | A methoxy group on the phenyl ring of an indole derivative improved activity in lung cancer cells. mdpi.com |

| N1-Position | N-alkylation/N-benzylation | Can alter steric hindrance and hydrophobic interactions. | Synthesis of 1-methyl-1H-indole-3-carbaldehyde and 1-benzyl-1H-indole-3-carbaldehyde. mdpi.com |

| C3-Position | Conversion of aldehyde to oxime | Introduces new hydrogen bond donor/acceptor capabilities. | Indole-3-carbaldehyde oxime derivatives studied as urease inhibitors. mdpi.com |

| Overall Structure | Linkage of multiple indole units | Affects the overall molecular shape and fit within a binding pocket. | Different linkages in bis-indole compounds impacted anti-HIV activity. nih.gov |

Chemoenzymatic Transformations and Biocatalysis involving Indole Derivatives

Chemoenzymatic synthesis and biocatalysis are increasingly utilized to create complex and structurally diverse molecules under mild and selective conditions. Enzymes offer remarkable chemo-, regio-, and stereoselectivity, which can be challenging to achieve with traditional chemical methods. shareok.org For indole derivatives, these approaches are valuable for generating novel compounds with potential biological activities.

While specific biocatalytic transformations of this compound are not widely reported, the broad substrate tolerance of many enzymes involved in indole metabolism and modification suggests its potential as a substrate. Aromatic prenyltransferases, for example, are known to accept a range of indole-containing substrates, catalyzing the transfer of a prenyl group to the indole scaffold. shareok.org This late-stage functionalization can lead to the diversification of natural products. shareok.org

Multi-enzyme systems have been developed for the synthesis of various indole-containing molecules. One such system utilizes a combination of tryptophan synthase, L-amino acid oxidase (LAAO), and a thiamine-diphosphate (ThDP)-dependent enzyme (NzsH) to produce indole-containing acyloins. nih.govnih.govresearchgate.net This cascade begins with the synthesis of tryptophan derivatives from various indoles, followed by oxidation to indole-3-pyruvates, which are then converted to acyloins. nih.gov The ability of this system to process substituted indoles, such as 4-fluoroindole (B1304775) and 5-fluoroindole, indicates a degree of substrate promiscuity that might extend to dimethoxy-substituted indoles. nih.gov

Further expanding on this, five-enzyme systems have been engineered to produce carbazole (B46965) derivatives from simple indole building blocks. mdpi.com These systems demonstrate the potential for complex molecular synthesis through biocatalysis, although they can be limited by the substrate tolerance of the enzymes involved. For instance, in one study, only indole and 4-fluoro-indole were efficiently converted to the corresponding carbazoles, suggesting that steric or electronic factors can influence substrate acceptance. mdpi.com

Another important biocatalytic transformation in nature is the oxidation of indole-3-carbaldehyde to indole-3-carboxylic acid, a reaction catalyzed by aldehyde oxidases. In Arabidopsis thaliana, the enzyme ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1) is involved in this oxidation step as part of the plant's defense mechanism. nih.gov

The following interactive table summarizes some chemoenzymatic transformations that have been applied to indole derivatives and could potentially be adapted for this compound.

| Enzyme/Enzyme System | Transformation | Substrate(s) | Product(s) | Potential Relevance |

| Tryptophan synthase, L-amino acid oxidase, NzsH | Acyloin synthesis | Indole derivatives, L-Serine | Indole-containing acyloins | Potential to convert substituted indoles into valuable chiral building blocks. nih.govnih.gov |

| NzsH, NzsJ, NzsI | Carbazole synthesis | Indole-3-pyruvate, pyruvate, acyl-SNACs | Acyl-carbazoles | A multi-enzyme cascade for the synthesis of complex alkaloids. mdpi.com |

| Aromatic Prenyltransferases (e.g., FtmPT1, CdpNPT) | Prenylation | Indole-containing substrates, alkyl-pyrophosphate donors | Prenylated indole derivatives | Diversification of indole scaffolds for biological screening. shareok.org |

| Aldehyde Oxidase (e.g., AAO1) | Oxidation | Indole-3-carbaldehyde | Indole-3-carboxylic acid | A common metabolic pathway for indole aldehydes. nih.gov |

Applications of 4,6 Dimethoxy 1h Indole 3 Carbaldehyde in Materials Science and Advanced Chemistry

Precursor in the Synthesis of Functional Organic Materials

The true potential of 4,6-dimethoxy-1H-indole-3-carbaldehyde is realized when it is used as a starting material to construct larger, more complex molecular architectures. The aldehyde group at the 3-position is a key functional handle, allowing for a variety of chemical transformations such as condensation, oxidation, and reduction. researchgate.netnih.gov This reactivity enables chemists to elaborate the indole (B1671886) core into materials with tailored properties for specific applications. researchgate.net

Optoelectronic Materials (e.g., Organic Light-Emitting Diodes (OLEDs), Solar Cells)

Indole derivatives are increasingly utilized in the field of optoelectronics due to their inherent electron-rich nature and extended π-conjugation, which are crucial for charge transport and light emission. researchgate.net The this compound molecule serves as an excellent foundational unit for creating advanced materials for devices like OLEDs and organic solar cells.

The aldehyde group can be readily converted into a vinyl group through reactions like the Wittig or Horner-Wadsworth-Emmons reaction. This extends the π-conjugated system, a critical step in designing organic dyes and semiconductors. The two methoxy (B1213986) groups at the 4- and 6-positions are powerful electron-donating groups. Their presence raises the energy of the highest occupied molecular orbital (HOMO), which can be strategically used to tune the bandgap of the final material and improve its light-harvesting or emitting properties. researchgate.net For instance, by condensing this indole derivative with various electron-accepting units, a range of donor-π-acceptor (D-π-A) dyes can be synthesized for dye-sensitized solar cells (DSSCs).

Table 1: Potential Optoelectronic Properties Tuned by this compound

| Property | Role of the Indole Precursor | Potential Effect |

|---|---|---|

| Energy Levels (HOMO/LUMO) | The electron-rich dimethoxy-indole core acts as a strong donor. | Raises HOMO level, reducing the energy gap for easier electron excitation. |

| Light Absorption | Extends π-conjugation when reacted to form larger molecules. | Shifts absorption to longer wavelengths (red-shift), enhancing light harvesting. |

| Charge Transport | Forms the backbone of conjugated polymers or small molecules. | Facilitates hole transport in organic semiconductor layers. |

| Device Efficiency | Modifies the electronic properties of the active layer. | Potentially increases power conversion efficiency in solar cells or quantum efficiency in OLEDs. |

Fluorescent Probes and Chemosensors

The inherent fluorescence of the indole scaffold makes its derivatives, including this compound, attractive candidates for the development of fluorescent sensors. mdpi.com These sensors are designed to detect specific ions or molecules through a change in their fluorescence signal. nih.gov

The design of a chemosensor often involves a fluorophore (the indole unit) and a receptor site that selectively binds to a target analyte. The aldehyde group in this compound is an ideal receptor or a precursor to one. For example, it can react with hydrazines or amines to form hydrazones or Schiff bases, respectively. mdpi.com If the binding of an analyte (e.g., a metal ion) to this newly formed receptor alters the electronic structure of the molecule, it can lead to a noticeable "turn-on" or "turn-off" fluorescent response. The electron-donating methoxy groups can enhance the intrinsic quantum yield of the indole fluorophore, potentially leading to sensors with higher sensitivity. researchgate.net

Table 2: Mechanism of a Hypothetical Chemosensor Based on this compound

| Step | Process | Description |

|---|---|---|

| 1. Synthesis | Condensation of the indole aldehyde with a hydrazine (B178648) derivative. | Forms a non-fluorescent or weakly fluorescent receptor molecule. |

| 2. Analyte Binding | The receptor selectively binds to a target analyte (e.g., Zn²⁺). | Coordination with the analyte restricts molecular rotation and changes the electronic state. |

| 3. Signal Transduction | Change in photophysical properties. | A significant increase in fluorescence intensity ("turn-on" signal) is observed upon analyte binding. |

Coordination Chemistry and Metal Complexes

The field of coordination chemistry explores the formation of complexes between metal ions and organic ligands. Indole derivatives can act as effective ligands, and this compound is no exception. nih.gov The aldehyde group itself can coordinate to a metal center through its oxygen atom. More commonly, the aldehyde is first converted into a Schiff base by reacting it with a primary amine. The resulting imine nitrogen and another donor atom can then chelate to a metal ion, forming stable complexes. researchgate.net

The electronic properties of the indole ligand, modulated by the two methoxy groups, can influence the properties of the resulting metal complex, such as its stability, redox potential, and catalytic activity. nih.gov These complexes have potential applications in catalysis, magnetism, and materials science. For instance, Schiff base complexes derived from substituted indoles have been investigated for their catalytic activity in oxidation reactions. researchgate.net

Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on the non-covalent interactions that guide molecules to organize into larger, well-defined structures. nsf.gov this compound possesses key functional groups that can participate in hydrogen bonding, a fundamental interaction in self-assembly.

Development of Analytical Reagents and Derivatization Agents for Detection Purposes

In analytical chemistry, derivatization is the process of chemically modifying an analyte to make it easier to detect or separate. Aldehydes are classic reagents for derivatizing primary amines, such as amino acids or biogenic amines, to form a Schiff base. unifi.it This reaction is often used in chromatography to attach a chromophore or fluorophore to an otherwise non-detectable analyte.

Given its indole core, this compound is an inherently chromophoric and fluorescent molecule. It could be employed as a derivatization agent for the sensitive detection of primary amines using techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection. The reaction with a primary amine would form a new, larger conjugated system, likely with distinct and easily measurable spectroscopic properties, enabling the quantification of the original analyte at low concentrations. unifi.it

Future Perspectives and Emerging Research Avenues for 4,6 Dimethoxy 1h Indole 3 Carbaldehyde

Integration with Artificial Intelligence and Machine Learning in Compound Discovery and Synthesis

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and synthesis of novel molecules, including derivatives of 4,6-dimethoxy-1H-indole-3-carbaldehyde. acs.orgresearchgate.net These computational tools can accelerate the design-make-test-analyze cycle, making the exploration of chemical space more efficient and targeted. acs.orgnih.gov

Future applications of AI and ML in this context include:

Predictive Modeling: ML algorithms can be trained on existing data from indole (B1671886) compounds to predict biological activities, physicochemical properties, and potential toxicities of novel derivatives of this compound. acs.org For instance, models have been developed to predict the C-H activation reaction outcomes for indoles, which could guide the synthesis of new analogues. francis-press.comfrancis-press.com

De Novo Design: Generative AI models, such as Generative Adversarial Networks (GANs), can design entirely new indole-based structures with optimized properties. acs.org By using this compound as a foundational fragment, these models could generate derivatives predicted to have high affinity for specific biological targets.

Synthesis Planning: Computer-Aided Synthesis Planning (CASP) tools leverage AI to devise novel and efficient retrosynthetic pathways. acs.org This can help chemists overcome challenges in synthesizing complex derivatives, potentially improving yields and reducing the number of steps compared to traditional routes. acs.org

Reaction Optimization: ML can accelerate the optimization of reaction conditions (e.g., catalyst, solvent, temperature) for the synthesis and functionalization of the indole scaffold, reducing experimental workload and resource consumption. nih.gov

| AI/ML Application | Description | Potential Impact on this compound Research |

| Reaction Prediction | Algorithms predict the products, yields, and selectivity of chemical reactions for novel substrates. nips.ccresearchgate.net | Enables rapid in silico screening of potential functionalization reactions on the indole core, prioritizing high-yield pathways for experimental validation. |

| Retrosynthesis (CASP) | AI proposes step-by-step synthetic routes for a target molecule from available starting materials. nih.gov | Discovers novel, more efficient, or more sustainable synthetic routes to complex derivatives that might not be obvious to human chemists. |

| Generative Models | Design of new molecules with desired property profiles (e.g., high binding affinity, low toxicity). acs.org | Creates a focused virtual library of novel this compound derivatives for synthesis and screening against therapeutic targets. |